Oxecane-2,10-dione
Overview
Description
Oxecane-2,10-dione is a chemical compound with the CAS Number: 4196-95-6 and a Molecular Weight of 170.21 . It is also known as 2,10-Oxecanedione and azelaic anhydride .
Molecular Structure Analysis
The molecular formula of this compound is C9H14O3 . The InChI is InChI=1S/C9H14O3/c10-8-6-4-2-1-3-5-7-9(11)12-8/h1-7H2 . The Canonical SMILES is C1CCCC(=O)OC(=O)CCC1 .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 170.21 g/mol . It is a solid or semi-solid or liquid or lump . The storage temperature is room temperature in an inert atmosphere .
Scientific Research Applications
Enhanced Reactivity in Chemical Reactions
Oxecane-2,10-dione exhibits enhanced reactivity in specific chemical reactions. For instance, 8-Oxa-1,4-dithiaspiro[4.5]decane-7,9-dione and 9-oxa-1,5-dithiaspiro[5.5]undecane-8,10-dione, cyclic anhydrides formed in situ from the respective dicarboxylic acids, have shown increased reactivity in the Castagnoli-Cushman reaction with imines (Rashevskii et al., 2020).
Application in Synthesis and Cytotoxicity Evaluation
This compound derivatives have been used in the synthesis of novel compounds with potential therapeutic applications. For example, hybrids of natural alkaloid evodiamine/rutaecarpine and thieno[2,3-d]pyrimidinones, synthesized using substituted 2H-thieno[2,3-d][1, 3]oxazine-2,4(1H)-diones, have displayed potent cell cytotoxicity against various human cancer cells (Nie et al., 2018).
Polymer Science
In polymer science, Poly(2-oxepane-1,5-dione) has been obtained by ring-opening polymerization and shown to be highly crystalline with a much higher melting temperature compared to unmodified polycaprolactone. This polymer has potential photodegradable properties (Tian et al., 1998).
Luminescent Sensor Development
1,8-Oxybis(ethyleneoxyethyleneoxy)anthracene-9,10-dione has been developed as a luminescent sensor responsive to common oxoacids. This compound has shown intense luminescence when complexing with hydronium ion, with potential applications in sensing technologies (Young et al., 1997).
Selective Analysis in Environmental Studies
In environmental analysis, the study of oxy-PAHs, including phenanthrene-9,10-dione and related compounds, has been advanced by developing innovative analytical methods. This aids in determining trace concentrations of these compounds in environmental samples like airborne particulate matter (Walgraeve et al., 2012).
Safety and Hazards
properties
IUPAC Name |
oxecane-2,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c10-8-6-4-2-1-3-5-7-9(11)12-8/h1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJAGLQVRUZWQGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(=O)OC(=O)CCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
27306-28-1 | |
Record name | 2,10-Oxecanedione, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27306-28-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20430744 | |
Record name | Oxecane-2,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20430744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4196-95-6 | |
Record name | Oxecane-2,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20430744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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